molecular formula C16H21NO3 B14797550 1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one

1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one

Cat. No.: B14797550
M. Wt: 275.34 g/mol
InChI Key: JXQJGTFJNPYZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring substituted with a 4-methoxyphenyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1-(4-methoxyphenyl)ethylamine, with a propanoyl chloride in the presence of a base like triethylamine. The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 1-[1-(4-Hydroxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one.

    Reduction: Formation of 1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-ol: A reduced form of the compound with similar structural features.

    1-[1-(4-Hydroxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one: An oxidized derivative with a hydroxyl group instead of a methoxy group.

    1-(4-Methoxyphenyl)ethylamine: A precursor used in the synthesis of the compound.

Uniqueness

1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one

InChI

InChI=1S/C16H21NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13H,4,9-10H2,1-3H3

InChI Key

JXQJGTFJNPYZNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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